(1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol
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Overview
Description
(1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol typically involves multicomponent reactions, Friedländer approaches using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, a common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol under air atmosphere using a water-soluble iridium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity while ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring system.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of the nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the naphthyridine ring .
Scientific Research Applications
(1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of (1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is often attributed to its ability to interfere with DNA replication and repair mechanisms in cancer cells. The compound may also inhibit certain enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Known for its diverse biological activities and photochemical properties.
1,5-Naphthyridine: Reacts readily with alkyl halides to form N-alkylsubstituted derivatives.
Uniqueness
(1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol is unique due to its specific structural features and the presence of the methanol group, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .
Properties
IUPAC Name |
1,2,3,4-tetrahydro-1,6-naphthyridin-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-6-8-2-1-7-5-10-4-3-9(7)11-8/h3-5,8,11-12H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDIJHHNNIXJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2)NC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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